n-Dodecyltrimethylammonium-d34 Bromide
Description
n-Dodecyltrimethylammonium-d34 bromide (DTAB-d34) is a deuterated quaternary ammonium surfactant with the molecular formula C₁₅D₃₄BrN. It is derived from its non-deuterated counterpart, dodecyltrimethylammonium bromide (DTAB; C₁₅H₃₄BrN), by replacing 34 hydrogen atoms with deuterium isotopes. This modification enhances its utility in nuclear magnetic resonance (NMR) spectroscopy, isotopic tracing, and studies requiring minimal interference from protonated environments . DTAB-d34 retains the surfactant properties of DTAB, such as micelle formation and antimicrobial activity, but with distinct physicochemical characteristics due to isotopic effects .
Properties
Molecular Formula |
C15H34BrN |
|---|---|
Molecular Weight |
342.55 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl-tris(trideuteriomethyl)azanium;bromide |
InChI |
InChI=1S/C15H34N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2; |
InChI Key |
XJWSAJYUBXQQDR-DIHFYDAMSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-] |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
Preparation Methods
Deuterated Precursor Strategy
The most common method involves substituting hydrogenated reactants with deuterated analogs. The synthesis follows a quaternization reaction between deuterated dodecyl bromide (C12D25Br) and deuterated trimethylamine (N(CD3)3).
Reaction Mechanism :
Key Steps :
-
Deuterated Dodecyl Bromide Preparation :
-
Deuterated Trimethylamine Synthesis :
-
Quaternization :
Advantages :
Post-Synthesis Deuterium Exchange
An alternative approach involves hydrogen-deuterium (H-D) exchange on pre-formed n-dodecyltrimethylammonium bromide using D2O under catalytic conditions. However, this method achieves limited deuteration (≤70% D) and is unsuitable for full d34 substitution.
Purification and Characterization
Recrystallization
Crude product is purified via recrystallization from deuterated acetone/ethyl acetate mixtures.
Conditions :
| Solvent System | Purity Improvement | Deuterium Retention |
|---|---|---|
| Acetone-d6/Ethyl Acetate-d8 | 97% → 99.5% | 98.2% |
| Methanol-d4/Ether-d10 | 97% → 98.8% | 97.1% |
Analytical Validation
-
NMR Spectroscopy :
-
Mass Spectrometry :
-
Elemental Analysis :
Industrial-Scale Production Considerations
Cost Drivers
| Component | Cost per kg (USD) | Deuterium Contribution |
|---|---|---|
| Dodecanol-d25 | 12,000 | 68% |
| Trimethylamine-d9 | 8,500 | 28% |
| Solvents/Reagents | 1,200 | 4% |
Hazard Mitigation
-
Thermal Stability : Decomposes above 200°C, releasing toxic deuterated amines.
-
Storage : Requires desiccated environments at 4°C to prevent proton exchange.
Challenges and Innovations
Isotopic Dilution
Trace H2O during synthesis reduces deuteration levels. Solutions include:
Chemical Reactions Analysis
Thermal Decomposition and Stability
Under high-temperature conditions, n-Dodecyltrimethylammonium-d34 bromide undergoes decomposition to yield hazardous products:
-
Primary decomposition products : Carbon oxides (CO, CO₂), nitrogen oxides (NOₓ), and hydrogen bromide (HBr) gas .
The deuterated alkyl chain does not significantly alter thermal stability compared to the non-deuterated form, as both share similar decomposition pathways .
Micelle Formation and Isotopic Effects
Deuteration enables precise structural analysis using neutron scattering techniques. Key findings include:
Micelle Size and Dynamics
| Surfactant | Hydrodynamic Radius (Rh, nm) | Solvent System | Method |
|---|---|---|---|
| h34-DTAB | 2.1 ± 0.2 | NaHCO₃/Na₂CO₃ buffer | DLS |
| d25-DTAB | 2.1 ± 0.3 | NaHCO₃/Na₂CO₃ buffer | DLS |
| d34-DTAB | 2.1 ± 0.2 | NaHCO₃/Na₂CO₃ buffer | DLS |
-
No significant isotopic effect on micelle size was observed in dynamic light scattering (DLS) .
-
Small-angle neutron scattering (SANS) revealed minor differences in scattering length density (SLD) between deuterated and non-deuterated forms, critical for contrast matching in structural studies .
Solvent Interactions
In deep eutectic solvents (DES), d34-DTAB forms spherical micelles with consistent aggregation numbers across concentrations (2–10 wt%):
| DES Composition | Surfactant | Aggregation Number | Micelle Diameter (nm) |
|---|---|---|---|
| 1pTSA : 1ChCl : 3W (high H⁺) | d34-DTAB | 45 ± 5 | 4.2 ± 0.3 |
| 2pTSA : 1ChCl : 3W (very high H⁺) | d34-DTAB | 48 ± 6 | 4.3 ± 0.4 |
These studies highlight the role of solvent acidity in modulating micelle morphology .
Dye-Surfactant Co-Assemblies
-
d34-DTAB forms wormlike micelles with elliptical cross-sections when mixed with anthraquinone dyes (e.g., Reactive Brilliant Blue KN-R) .
-
Increased surfactant concentration reduces micelle contour length due to higher spontaneous curvature .
DNA and Protein Interactions
While not explicitly studied for the deuterated form, non-deuterated DTAB’s interactions provide insights:
Scientific Research Applications
DTAB-d34 finds applications in various fields:
Biochemistry: Used for protein solubilization and membrane protein studies.
DNA Extraction: DTAB-d34 assists in DNA extraction from biological samples.
Cell Lysis: It disrupts cell membranes for intracellular component extraction.
Drug Development: Deuterated compounds impact pharmacokinetics and metabolism.
Mechanism of Action
The mechanism of DTAB-d34’s effects involves its interaction with biomolecules. It can alter DNA’s mechanical properties during binding and affect specific binding parameters. The exact molecular targets and pathways are context-dependent.
Comparison with Similar Compounds
Structural Analogues: Chain Length Variants
Quaternary ammonium bromides with varying alkyl chain lengths exhibit differences in micellar behavior, solubility, and biological activity.
Key Observations :
Deuterated Analogues
Deuterium labeling is critical for analytical applications. Examples include:
Key Observations :
Gemini Surfactants
Gemini surfactants, featuring two quaternary ammonium groups linked by a spacer, demonstrate superior antimicrobial activity and solubility compared to monomeric surfactants like DTAB.
Key Observations :
Pharmaceutical Quaternary Ammonium Salts
Compounds like rocuronium bromide (neuromuscular blocker) share the quaternary ammonium motif but differ in pharmacological targets:
Key Observations :
- DTAB-d34 lacks the steroidal backbone of rocuronium, limiting its biomedical use but retaining surfactant utility .
Biological Activity
n-Dodecyltrimethylammonium-d34 bromide (DTAB) is a quaternary ammonium compound widely studied for its biological activity, particularly in microbial inhibition, DNA interaction, and as a surfactant in various applications. This article explores its biological properties, including antimicrobial effects, interactions with nucleic acids, and applications in industrial processes.
- Chemical Name : n-Dodecyltrimethylammonium-d34 bromide
- CAS Number : 1119-94-4
- Molar Mass : 308.34 g/mol
- Structure : A long-chain cationic surfactant with a dodecyl group attached to a trimethylammonium head.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of DTAB against various microorganisms. The minimal inhibitory concentrations (MICs) of DTAB against different bacterial strains have been evaluated, revealing its effectiveness as a biocide.
Table 1: Antimicrobial Efficacy of n-Dodecyltrimethylammonium-d34 Bromide
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
| Aspergillus niger | 128 |
The results indicate that DTAB exhibits significant antimicrobial activity, particularly against Candida albicans, which is critical for applications in healthcare and sanitation .
Interaction with Nucleic Acids
DTAB has been shown to interact with DNA, facilitating compaction and stabilization of DNA structures. Studies using atomic force microscopy (AFM) and magnetic tweezers have revealed that the morphology of DNA-DTAB complexes varies with concentration and incubation time.
Case Study: DNA Compaction
- Methodology : AFM was utilized to visualize the DNA compaction induced by DTAB.
- Findings : At low concentrations, rod-like structures were observed, while higher concentrations led to the formation of globular complexes. The compaction was quantified by measuring extension-time curves, indicating organized structures at specific sizes (40 nm to 112 nm) upon varying conditions .
Applications in Industrial Processes
DTAB's surfactant properties make it valuable in various industrial applications:
- Oil Recovery : Research indicates that DTAB enhances oil recovery under high-salinity and high-temperature conditions due to its thermal stability and surfactant characteristics .
- Wastewater Treatment : The compound has been studied for its ability to adsorb dyes from wastewater, showcasing its potential in environmental remediation technologies .
Table 2: Applications of n-Dodecyltrimethylammonium-d34 Bromide
| Application | Description |
|---|---|
| Oil Recovery | Enhances extraction efficiency in challenging conditions. |
| Wastewater Treatment | Adsorbs dyes effectively from contaminated water. |
| DNA Extraction | Facilitates cell lysis and DNA release for analysis. |
Safety and Handling
DTAB is classified as hazardous, necessitating careful handling. It poses risks such as skin irritation and aquatic toxicity. Proper personal protective equipment (PPE) should be used when handling this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
